molecular formula C14H15BrFN3O B2371978 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1436209-58-3

2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide

Katalognummer: B2371978
CAS-Nummer: 1436209-58-3
Molekulargewicht: 340.196
InChI-Schlüssel: CAGQHVDNJMYKJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery programs. Its molecular architecture, featuring a 3-bromo-4-fluoroaniline moiety and a 1-cyano-1-cyclopropylethyl acetamide group, makes it a valuable scaffold for the exploration of novel small-molecule therapeutics. This compound is primarily investigated for its potential to modulate protein-protein interactions and enzyme activity in intracellular signaling pathways . The 3-Bromo-4-fluoroaniline component is a recognized building block in the synthesis of active pharmaceutical ingredients (APIs) and pesticide intermediates, underscoring its utility in constructing complex, biologically active molecules . The incorporation of the cyano and cyclopropyl groups is a strategic maneuver in drug design, often employed to influence a compound's metabolic stability, conformational geometry, and binding affinity for specific biological targets . Researchers are leveraging this intermediate in the development of inhibitors for high-value targets in oncology, such as protein methyltransferases and components of the autophagy pathway . Its application is strictly confined to research laboratories for the purposes of developing and characterizing new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(3-bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFN3O/c1-14(8-17,9-2-3-9)19-13(20)7-18-10-4-5-12(16)11(15)6-10/h4-6,9,18H,2-3,7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQHVDNJMYKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acetylation of 4-Fluoroaniline

4-Fluoroaniline is acetylated using acetic anhydride or acetyl chloride to yield 4-fluoroacetanilide . This step protects the amine group, preventing undesired side reactions during bromination.

Reaction Conditions

  • Solvent : Solvent-free or chlorobenzene
  • Molar Ratio : 1:1.01–1.10 (4-fluoroaniline to acetylation reagent)
  • Temperature : 50–100°C
  • Yield : >95%

Bromination of 4-Fluoroacetanilide

Bromination introduces the bromine atom at the meta position relative to the fluorine. Traditional methods using bromine (Br₂) produce dibromo byproducts (e.g., 2,6-dibromo-4-fluoroacetanilide), reducing yields. Modern protocols replace Br₂ with hydrobromic acid (HBr) and oxidizing agents like hydrogen peroxide (H₂O₂).

Optimized Bromination Protocol

  • Reagents : HBr (48 wt%), H₂O₂ (30 wt%)
  • Molar Ratio : 1:1.1–1.5:1.2–2.0 (4-fluoroacetanilide:HBr:H₂O₂)
  • Temperature : 40–45°C
  • Yield : 85–90% (2-bromo-4-fluoroacetanilide)
  • Byproduct : <0.1% 2,6-dibromo-4-fluoroacetanilide

Hydrolysis to 3-Bromo-4-fluoroaniline

The acetyl group is removed via acidic or basic hydrolysis:

  • Acidic Conditions : HCl (6M), reflux, 2–4 hours
  • Basic Conditions : NaOH (2M), ethanol/water, 60°C, 1–2 hours

Synthesis of 1-Cyano-1-cyclopropylethylamine

Cyclopropane Ring Formation

Cyclopropanation of allyl derivatives via the Simmons–Smith reaction is a common approach:

  • Reagents : Diethylzinc (Et₂Zn), CH₂I₂
  • Substrate : Allyl cyanide or nitrile-containing olefins
  • Yield : 70–80%

Nitrile Functionalization

The primary amine is introduced via reduction of a nitrile intermediate:

  • Reduction Method : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C)
  • Conditions : THF, 0°C to room temperature

Acetamide Bond Formation

Direct Acylation

3-Bromo-4-fluoroaniline reacts with chloroacetyl chloride, followed by substitution with 1-cyano-1-cyclopropylethylamine:

Step 1 :

  • Reagents : Chloroacetyl chloride, DCM, triethylamine (TEA)
  • Temperature : 0–5°C
  • Intermediate : 2-Chloro-N-(3-bromo-4-fluorophenyl)acetamide

Step 2 :

  • Reagents : 1-Cyano-1-cyclopropylethylamine, K₂CO₃, DMF
  • Temperature : 60–80°C
  • Yield : 65–75%

Palladium-Catalyzed Coupling

A Buchwald–Hartwig coupling directly links the amine and acetamide groups:

  • Catalyst : Pd(OAc)₂, BINAP ligand
  • Base : Cs₂CO₃
  • Solvent : Dioxane
  • Temperature : 130°C (microwave-assisted)
  • Yield : 50–60%

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Direct Acylation Simple, fewer steps Requires harsh conditions, moderate yield 65–75%
Pd-Catalyzed Coupling High regioselectivity, minimal byproducts Costly catalysts, longer reaction time 50–60%

Impurity Control and Purification

Key impurities include:

  • Dibromo Byproducts : Mitigated using HBr/H₂O₂ instead of Br₂.
  • Unreacted Intermediates : Removed via silica gel chromatography (eluent: 0–8% MeOH/CH₂Cl₂).
  • Cyclopropane Ring Opening : Avoided by maintaining neutral pH during amine coupling.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include primary and secondary amines.

    Substitution: Products include substituted anilines with different functional groups replacing the bromo or fluoro substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The cyano and cyclopropyl groups play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s substituents distinguish it from other acetamide derivatives. Key comparisons include:

Compound Substituents Molecular Weight Key Features
2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide (Target) 3-Br, 4-F anilino; 1-cyano-1-cyclopropylethyl ~352.2 g/mol High lipophilicity (predicted); cyclopropane enhances metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-OCH₃ phenyl; benzothiazole-CF₃ ~384.3 g/mol Increased solubility due to trifluoromethyl; benzothiazole improves bioactivity
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide 4-NO₂, 2-(phenylcarbonyl)phenyl; Br ~445.2 g/mol Nitro group may confer reactivity; bromo enhances halogen bonding
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano; methylamino-carbonyl ~157.1 g/mol Low molecular weight; cyano group may pose toxicity concerns

Key Observations :

  • The trifluoromethyl (CF₃) group in the benzothiazole derivative improves solubility and metabolic resistance compared to the target compound’s bromo/fluoro substituents.
  • The cyclopropyl-cyano moiety in the target compound likely enhances steric shielding, reducing enzymatic degradation compared to simpler cyano-acetamides (e.g., ).
  • Nitro groups in bromo-substituted analogs (e.g., ) may increase reactivity, posing stability challenges absent in the target compound.

Research Findings and Implications

  • Synthetic Challenges: The cyclopropane and cyano moieties may require specialized synthetic routes, contrasting with simpler acetamides .
  • Knowledge Gaps: Toxicological data for the target compound are unavailable, mirroring limitations noted for simpler cyano-acetamides .

Biologische Aktivität

2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound classified as an anilide. Its unique structure, featuring both bromo and fluoro substituents, along with a cyano group and a cyclopropyl moiety, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C14H15BrFN3O. The presence of halogen atoms (bromo and fluoro) enhances its reactivity and binding properties, which are crucial for its biological interactions.

PropertyValue
Molecular Weight328.20 g/mol
InChI KeyCAGQHVDNJMYKJW-UHFFFAOYSA-N
Melting PointNot specified

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structural features facilitate binding to these targets, potentially leading to inhibition or activation of biological pathways. The cyano and cyclopropyl groups significantly influence its binding affinity and specificity.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Initial investigations focused on the compound's cytotoxic effects on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression. Preliminary results show promising inhibitory activity against certain kinases, which are critical in cell signaling pathways.
  • Receptor Binding Assays : Binding affinity studies revealed that the compound interacts with sigma receptors, which are implicated in various neurological processes. This interaction may contribute to both therapeutic effects and side effects.

Case Studies

A notable case study involved the use of this compound in a xenograft model of breast cancer in mice. The study aimed to assess its efficacy in inhibiting tumor growth compared to standard chemotherapy agents:

  • Study Design : Mice bearing tumor xenografts were treated with varying doses of the compound.
  • Results : The treated group showed a significant reduction in tumor size compared to control groups. Histological analysis indicated reduced proliferation markers in treated tumors.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(3-Bromo-4-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamideChlorine instead of FluorineModerate cytotoxicity
2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylmethyl)acetamideDifferent alkyl substitutionReduced receptor binding affinity

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aniline derivatives. Key steps include:
  • Bromination/Fluorination : Use bromine or fluorine-containing reagents under controlled conditions (e.g., acetic anhydride as a solvent) to achieve regioselective substitution on the aromatic ring .
  • Acetamide Formation : Coupling the halogenated aniline intermediate with a cyano-cyclopropyl ethyl group via nucleophilic substitution or amidation. Reaction conditions (e.g., pH 7–8, 60–80°C) are critical to avoid side products like over-alkylation .
  • Purification : Column chromatography or recrystallization improves yield (>90% purity) .

Q. How can the molecular structure be characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the bromo-fluoroanilino group (δ 7.2–7.8 ppm for aromatic protons) and the cyano-cyclopropyl moiety (δ 1.2–1.5 ppm for cyclopropyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 393.05) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while dichloromethane minimizes hydrolysis of the cyano group .
  • Temperature : Maintain 0–5°C during bromo-fluoroanilino coupling to prevent decomposition .
  • Catalysts : Use Pd/C or CuI for cross-coupling reactions involving the cyclopropane moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized protocols (e.g., IC50_{50} measurements in kinase inhibition assays) to minimize variability .
  • Structural Validation : Confirm compound identity via LC-MS and NMR for each batch to rule out impurities .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways (e.g., MAPK/ERK) and validate bioactivity .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on the bromo-fluoroanilino group’s halogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Correlate substituent electronegativity (Br, F) with inhibitory activity using datasets from PubChem .

Q. How does the cyclopropane moiety influence metabolic stability in vivo?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}). Compare with non-cyclopropane analogs .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Metabolite ID : LC-HRMS identifies oxidation products (e.g., cyclopropane ring opening) .

Q. What strategies optimize selectivity between structurally similar off-target proteins?

  • Methodological Answer :
  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust the cyano group’s steric bulk to reduce binding to non-target kinases .
  • Crystal Structure Analysis : Compare binding modes in target vs. off-target proteins to guide rational design .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Methodological Answer :
  • Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4) and quantify via HPLC-UV. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
  • Co-solvent Screening : Additives like β-cyclodextrin enhance solubility in aqueous media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.